molecular formula C15H10ClN3OS B11376106 3-chloro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide

3-chloro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide

Cat. No.: B11376106
M. Wt: 315.8 g/mol
InChI Key: XTAPQZFLISAXMB-UHFFFAOYSA-N
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Description

3-chloro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride. This reaction leads to the formation of the thiadiazole ring . The reaction conditions often include heating and stirring the reactants for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production methods for thiadiazole derivatives, including this compound, involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiadiazole derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 1,2,3-thiadiazole
  • 1,2,4-thiadiazole
  • 1,2,5-thiadiazole
  • 1,3,4-thiadiazole

Uniqueness

3-chloro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the phenyl group enhances its reactivity and biological activity compared to other thiadiazole derivatives .

Properties

Molecular Formula

C15H10ClN3OS

Molecular Weight

315.8 g/mol

IUPAC Name

3-chloro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide

InChI

InChI=1S/C15H10ClN3OS/c16-12-8-4-7-11(9-12)14(20)18-15-17-13(19-21-15)10-5-2-1-3-6-10/h1-9H,(H,17,18,19,20)

InChI Key

XTAPQZFLISAXMB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NSC(=N2)NC(=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

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